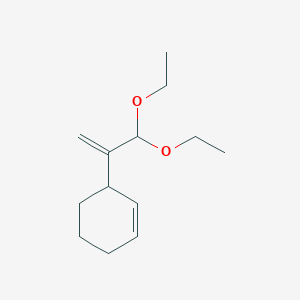
N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide: is a chemical compound that belongs to the class of organic compounds known as hydroxamic acids. These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group. The compound’s structure includes a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide can be achieved through various methods. One common approach involves the reaction of a pyrrole derivative with a hydroxylamine derivative under suitable conditions. For instance, the condensation of pyrrole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide is used as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Hydroxamic acids are known to inhibit metalloproteases, which are enzymes involved in various physiological processes. This makes this compound a candidate for drug development .
Industry: The compound’s ability to chelate metal ions makes it useful in industrial applications, such as metal extraction and purification processes .
Wirkmechanismus
The mechanism of action of N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide involves its interaction with metalloproteases. The hydroxamic acid group binds to the metal ion in the enzyme’s active site, inhibiting its activity. This inhibition can affect various biological pathways, depending on the specific enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Propionamide: A monocarboxylic acid amide obtained by the formal condensation of propionic acid with ammonia.
Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness: N-Hydroxy-3-(1H-pyrrol-2-yl)propanamide is unique due to its hydroxamic acid group, which imparts distinct chemical and biological properties. This functional group allows the compound to act as a potent enzyme inhibitor, differentiating it from other similar compounds .
Eigenschaften
CAS-Nummer |
55490-40-9 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N-hydroxy-3-(1H-pyrrol-2-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c10-7(9-11)4-3-6-2-1-5-8-6/h1-2,5,8,11H,3-4H2,(H,9,10) |
InChI-Schlüssel |
UBCGDEZSJBZSBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)CCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


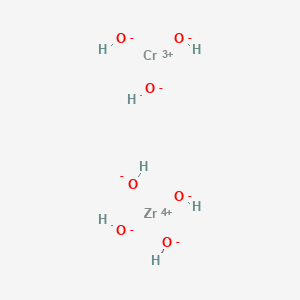
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
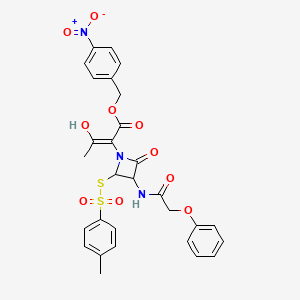
![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)

![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
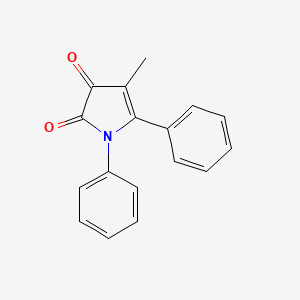

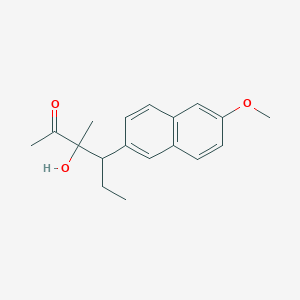
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)

